molecular formula C20H16ClN3O5 B2917499 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one CAS No. 941961-05-3

4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2917499
CAS RN: 941961-05-3
M. Wt: 413.81
InChI Key: POCXSJDUVDJGGF-UHFFFAOYSA-N
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Description

4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H16ClN3O5 and its molecular weight is 413.81. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Researchers have synthesized derivatives containing oxadiazole and pyrrolidin-2-one frameworks, investigating their antioxidant activities. For instance, compounds with oxadiazole moieties have been tested for their efficacy as antioxidants, showing promising results when compared to standard antioxidants such as ascorbic acid. This suggests potential applications in mitigating oxidative stress-related diseases or in the development of preservatives and protective agents in food and cosmetic industries (Tumosienė et al., 2019).

Antimicrobial and Antitubercular Activity

Several studies have focused on the antimicrobial and antitubercular potential of compounds incorporating the 1,3,4-oxadiazole ring. Derivatives have demonstrated activity against a range of bacterial and fungal strains. This highlights the potential of these compounds in addressing antibiotic resistance and the development of new antimicrobial agents. Furthermore, some derivatives have shown specific activity against Mycobacterium tuberculosis, offering a pathway for novel antitubercular therapies (Shingare et al., 2022).

Antitumor and Anticancer Potential

Compounds featuring the oxadiazole core have been investigated for their antitumor properties. Research indicates that specific derivatives can interact with cellular components to induce apoptosis in cancer cells without significant toxicity to normal cells. This suggests a potential for the development of selective anticancer drugs, providing a basis for further research into their mechanisms of action and therapeutic applications (Kuznietsova et al., 2019).

Photophysical and Electronic Properties

The study of photophysical properties of molecules containing 1,3,4-oxadiazole units has revealed their potential in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. These compounds exhibit interesting intramolecular charge transfer (ICT) characteristics, making them suitable for use in electronic and optoelectronic applications. Research in this area focuses on understanding the relationships between molecular structure and electronic properties to design more efficient materials (Altinolcek et al., 2021).

properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5/c1-26-15-5-3-13(8-14(15)21)24-9-12(7-18(24)25)20-22-19(23-29-20)11-2-4-16-17(6-11)28-10-27-16/h2-6,8,12H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCXSJDUVDJGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one

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